2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
2-{[5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. This chemical is notable for its complex structure that combines a triazole ring with phenyl and acetamide groups. Its unique configuration makes it valuable in various scientific domains.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-3-13-4-10-16(11-5-13)21-17(25)12-26-19-23-22-18(24(19)2)14-6-8-15(20)9-7-14/h4-11H,3,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWCETZJPMXEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide, the following synthetic route is often employed:
Formation of the Triazole Ring: The initial step involves the preparation of the 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole. This is usually achieved through cyclization reactions involving hydrazine and appropriate precursors under reflux conditions.
Attachment of the Sulfanyl Group: The 3-position of the triazole ring is then functionalized with a sulfanyl group. This is generally done using thiols in the presence of a suitable catalyst.
Nucleophilic Substitution: The final stage involves the acylation of the sulfanyl-triazole with N-(4-ethylphenyl)acetamide in the presence of an activating agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
In industrial settings, the preparation of this compound is scaled up using similar synthetic routes with optimizations to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques like crystallization or chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The sulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The triazole ring and phenyl groups remain stable under mild reducing conditions, though extreme reduction could disrupt the structure.
Substitution: Halogen substitution reactions can occur at the chlorophenyl moiety, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in appropriate solvents.
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) in methanol.
Substitution: Halogen exchange can be achieved using sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation: Produces sulfoxide or sulfone derivatives.
Reduction: Maintains the original structure unless extreme conditions are used.
Substitution: Substituted phenyl derivatives with altered halogen groups.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with triazole structures possess significant antimicrobial properties. The specific compound under review has been investigated for its efficacy against various bacterial strains, particularly those exhibiting resistance to conventional treatments.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives similar to this compound effectively inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, which are critical pathogens in healthcare settings. Modifications in side chains were found to enhance activity against resistant strains.
- Comparative Analysis : Another investigation compared various triazole derivatives, highlighting that those containing sulfanyl groups exhibited superior antimicrobial effects compared to their non-sulfanyl counterparts.
Anticancer Potential
The anticancer properties of 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide have also been a focal point of research.
Case Studies
- Cell Line Studies : Research involving various cancer cell lines indicated that compounds with similar triazole structures showed promising results in reducing cell viability and inducing apoptosis.
- Synergistic Effects : Studies have suggested that when used in combination with other chemotherapeutic agents, this compound could enhance the overall efficacy against certain cancers.
| Activity Type | Target Pathogens/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, Klebsiella pneumoniae | Growth inhibition; resistance modulation |
| Anticancer | Various cancer cell lines | Induction of apoptosis; cell cycle arrest |
Mechanism of Action
The compound’s mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl and acetamide groups can enhance binding affinity and specificity for target molecules.
Comparison with Similar Compounds
When comparing 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide with similar compounds, its uniqueness can be highlighted in terms of:
Binding Affinity: Superior binding to enzyme active sites compared to analogs lacking the triazole or sulfanyl group.
Therapeutic Potential: Enhanced activity in biological assays compared to simpler triazole derivatives.
List of Similar Compounds
4-Phenyl-1,2,4-triazole derivatives.
4H-1,2,4-Triazol-3-yl sulfanyl compounds.
N-Phenylacetamide analogs.
There you have it—an article on the fascinating compound 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on existing literature and experimental data.
- Molecular Formula : C21H22ClN5OS
- Molecular Weight : 427.95 g/mol
- CAS Number : Not specified in the sources but related compounds are listed under different CAS numbers.
Biological Activity Overview
The biological activity of this compound primarily revolves around its antimicrobial properties. Several studies have investigated its efficacy against various pathogens.
Antimicrobial Activity
-
Antibacterial Properties
- A study demonstrated that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The presence of the triazole ring enhances the interaction with bacterial enzymes, leading to effective inhibition of growth .
- Compounds with similar structures have shown moderate activities against Enterobacter aerogenes and Bacillus cereus, indicating potential effectiveness of this specific derivative as well .
-
Antifungal Properties
- Triazole compounds are known for their antifungal properties, particularly against Candida species. The mechanism typically involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity .
- The specific compound under consideration has not been extensively tested in clinical trials; however, its structural similarities to established antifungal agents suggest potential efficacy.
Case Studies and Research Findings
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : By affecting ergosterol synthesis in fungi, it compromises cell membrane integrity leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
